Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-14-8(13)6-4(10)5-7(15-6)11-2-3(9)12-5/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNJYAVQYLTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the thieno[2,3-b]pyrazine core.
Chemical Reactions Analysis
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2nd position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Scientific Research Applications
Research indicates that methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate exhibits notable biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of this compound possess antitumoral potential against various cancer cell lines, including:
- Gastric Adenocarcinoma
- Breast Carcinoma
The structure–activity relationship (SAR) studies suggest that modifications to the thieno[2,3-b]pyrazine scaffold can enhance selectivity and potency against specific tumor types while minimizing toxicity to normal cells.
-
Study on Antitumor Effects :
- A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell proliferation in gastric adenocarcinoma cells. The IC50 value was determined to be significantly lower than that of related compounds, suggesting superior efficacy.
-
Binding Affinity Studies :
- Interaction studies using surface plasmon resonance (SPR) showed that this compound has a high binding affinity for specific kinases involved in cancer progression. This positions it as a potential lead compound for targeted therapy.
Mechanism of Action
The mechanism of action of Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with various molecular targets. The amino group at the 7th position and the chlorine atom at the 2nd position play crucial roles in its reactivity and binding to biological targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Structural and Spectral Comparisons
- ¹H NMR Shifts: The 2-chloro substituent in the target compound would likely deshield adjacent protons, similar to 2-fluoro derivatives (e.g., 2i: δ = -125.5 ppm in ¹⁹F NMR) .
- HRMS Validation: All synthesized derivatives were validated via HRMS, ensuring structural fidelity. For example, 2g showed [M+H]⁺ at 346.0856 (calc. 346.0856) .
Key Research Findings and Implications
Synthetic Accessibility: Pd-catalyzed cross-coupling (Buchwald–Hartwig) is the most efficient route for introducing aryl/heteroaryl groups at the 7-position, with yields ranging from 55–89% .
Antitumor Potency: Methoxy- and fluoro-substituted derivatives (e.g., 2b, 2g, 2i) exhibit low micromolar IC₅₀ values in cancer cells, outperforming unsubstituted analogs .
Toxicity Profile: Select compounds (e.g., 2g) show minimal toxicity in non-tumor Vero cells, suggesting a therapeutic window .
Pyrazine vs. Pyridine Scaffolds: Pyrazine derivatives generally exhibit lower synthetic yields than pyridine analogs due to reduced electron density, complicating metal-catalyzed reactions .
Biological Activity
Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate (CAS Number: 263143-71-1) is a heterocyclic compound with significant biological activity. Its unique molecular structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃O₂S |
| Molar Mass | 243.67 g/mol |
| Density | 1.607 g/cm³ (predicted) |
| Boiling Point | 391.7 °C (predicted) |
| pKa | -1.47 (predicted) |
These properties indicate that the compound is stable under a variety of conditions, which is essential for its biological applications.
Research indicates that this compound exhibits various mechanisms of action:
- Antitumor Activity : In studies involving human tumor cell lines such as gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and breast carcinoma (MCF7), this compound demonstrated significant cytotoxic effects. The most potent derivatives showed GI50 values as low as 7.8 µM against AGS cells, indicating strong antitumor potential without notable toxicity to non-cancerous cell lines like Vero cells .
- Neuropharmacological Effects : Preliminary studies suggest that compounds similar to this compound may act as positive allosteric modulators of AMPA receptors. This suggests potential applications in treating neurological disorders by enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
- Enzymatic Interactions : The compound's interactions with cytochrome P450 enzymes have been studied, revealing that it can be metabolized into active derivatives that retain pharmacological properties while exhibiting improved stability .
Antitumor Efficacy
A study synthesized several derivatives of this compound and evaluated their antitumor efficacy across different human cancer cell lines. The findings highlighted a structure-activity relationship where modifications to the molecular structure affected potency and selectivity against specific cancer types. For instance, compounds with methoxylated groups exhibited enhanced activity against AGS cells while maintaining low toxicity levels .
Neuropharmacological Studies
In a separate investigation, researchers assessed the ability of similar thieno[2,3-b]pyrazine compounds to cross the blood-brain barrier using microdialysis techniques in mice. Results indicated that these compounds could increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, suggesting potential for cognitive enhancement therapies .
Q & A
Q. Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy at 3,5-positions on aryl substituents) enhance potency against AGS cells.
- Chlorine at position 2 improves stability and interaction with hydrophobic binding pockets.
- Thieno-pyrazine core is critical for maintaining activity; substitution at position 7 modulates selectivity .
Advanced: What is the mechanistic basis for its antitumor effects?
In AGS cells, the compound disrupts the cell cycle (atypical distribution in flow cytometry) without inducing apoptosis. This suggests a non-apoptotic mechanism, possibly via interference with metabolic pathways or protein synthesis .
Advanced: How does the compound participate in Sonogashira coupling reactions?
The 7-bromo derivative undergoes Sonogashira coupling with terminal alkynes (e.g., arylalkynes) using Pd/Cu catalysts and Et₃N as a base. Products include alkynylated derivatives (50–75% yield) and minor tricyclic lactones (5–20% yield) via 6-endo-dig cyclization .
Advanced: What analytical challenges arise during purity assessment?
- Byproduct separation : Lactones and unreacted intermediates require chromatographic purification (e.g., silica gel columns).
- Crystallographic challenges : Twinned crystals or low-resolution data may necessitate SHELXD/SHELXE for phase refinement .
Advanced: How is computational modeling used to predict its reactivity?
Hydrogen-bonding patterns and ring puckering (quantified via Cremer-Pople coordinates) are modeled to predict solid-state interactions and stability. For example, graph-set analysis (Etter formalism) aids in understanding supramolecular aggregation .
Advanced: What strategies improve synthetic yield and selectivity?
- Ligand optimization : Bulky ligands (e.g., XPhos) enhance coupling efficiency for electron-deficient substrates.
- Temperature control : Reactions at 80–100°C minimize side-product formation.
- Protecting groups : Amino groups are often Boc-protected to prevent undesired side reactions .
Advanced: How does its toxicity profile compare to analogs?
Unlike non-selective chemotherapeutics, this compound shows low toxicity in Vero cells (IC₅₀ > 100 µM). Selectivity is attributed to its inability to disrupt mitochondrial function in non-tumor cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
